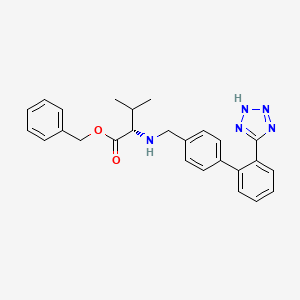

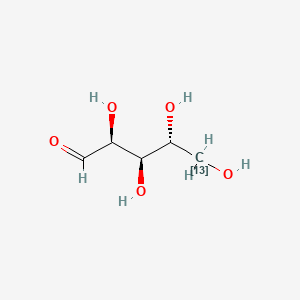

![molecular formula C5H10O4 B583564 2-deoxy-D-[5-13C]ribose CAS No. 159838-86-5](/img/structure/B583564.png)

2-deoxy-D-[5-13C]ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-deoxy-D-Ribose is a reducing sugar formed as a degradation product during metabolism of thymidine by thymidine phosphorylase . It is used as a precursor to deoxyribonucleic acid and induces apoptosis by inhibiting the synthesis and increasing the efflux of glutathione .

Synthesis Analysis

2-deoxy-D-ribose is synthesized from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . The enzyme deoxyribose-phosphate aldolase (EC 4.1.2.4) catalyzes the reversible chemical reaction 2-deoxy-D-ribose 5-phosphate D-glyceraldehyde 3-phosphate + acetaldehyde .Molecular Structure Analysis

The molecular formula of 2-deoxy-D-ribose is C5H10O4 . Its average mass is 134.130 Da and its monoisotopic mass is 134.057907 Da .Chemical Reactions Analysis

Deoxyribose-5-phosphate aldolases (DERAs, EC 4.1.2.4) are acetaldehyde-dependent, Class I aldolases that catalyze a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) . DERA enzymes have been found to accept also other types of aldehydes as their donor, and in particular as acceptor molecules .Physical and Chemical Properties Analysis

2-deoxy-D-ribose appears as a crystalline powder that is white to slightly yellow in color . Its melting point is 236°C .Mecanismo De Acción

The catalytic mechanism of DERA enzymes is well-studied and involves the formation of a covalent enzyme-substrate intermediate . The mechanism proceeds via the formation of a Schiff base with Lys 167 at the active site. A nearby residue, Lys 201, is critical to the reaction by increasing the acidity of protonated Lys 167, so Schiff base formation can occur more readily .

Direcciones Futuras

Propiedades

IUPAC Name |

(4S,5R)-(613C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-IPJOWORCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([13CH2]OC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

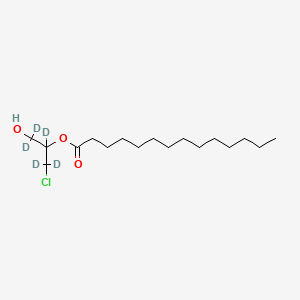

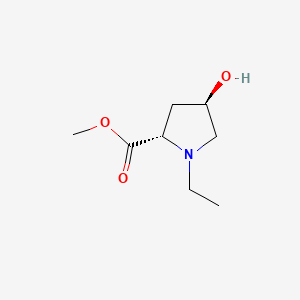

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)